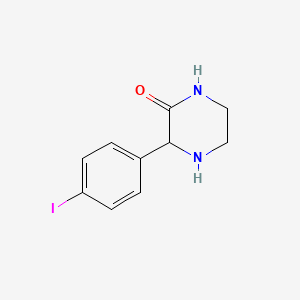

3-(4-Iodophenyl)piperazin-2-one

Description

Contextualizing Piperazin-2-one (B30754) Derivatives in Advanced Chemical Research

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. thieme-connect.com This six-membered heterocyclic ring, containing two nitrogen atoms, offers a versatile framework that can be readily modified to fine-tune a molecule's physicochemical properties, such as solubility and metabolic stability. acs.org Piperazine (B1678402) and its derivatives are integral components of numerous FDA-approved drugs and are actively explored for their potential in treating a wide array of diseases. thieme-connect.commdpi.com The synthesis of piperazin-2-one derivatives is a well-established area of organic chemistry, with various methods developed to create diverse libraries of these compounds for further investigation. google.comgoogle.comnih.gov

Significance of the Iodophenyl Moiety in Advanced Molecular Design

The incorporation of an iodophenyl group into a molecule like piperazin-2-one is a deliberate and strategic choice in molecular design. The iodine atom, a halogen, can significantly influence a compound's properties and reactivity. solubilityofthings.com It can participate in halogen bonding, a type of noncovalent interaction that can play a crucial role in how a molecule binds to its biological target. mdpi.comiucr.org Furthermore, the carbon-iodine bond provides a reactive handle for further chemical modifications through reactions like palladium-catalyzed cross-coupling, allowing for the synthesis of more complex molecular architectures. ontosight.airesearchgate.net The presence of an iodophenyl moiety can also impact a compound's pharmacokinetic profile.

Current and Prospective Research Trajectories of 3-(4-Iodophenyl)piperazin-2-one

Current research on this compound and related compounds is multifaceted. One major focus is on the synthesis of novel derivatives. thieme-connect.comnih.gov For example, a cascade, metal-promoted transformation has been developed to produce piperazinones in good yields, a method well-suited for creating a variety of related structures. thieme-connect.com

Another significant research avenue is the exploration of the biological activities of these compounds. Piperazine derivatives have shown promise as radioprotective agents, with some compounds demonstrating the ability to protect human cells from radiation-induced damage. nih.govsemanticscholar.org The cytotoxic potential of piperazin-2-one derivatives against cancer cell lines is also an active area of investigation. nih.gov

Future research will likely continue to build on these foundations. The development of more efficient and diverse synthetic routes will remain a priority. A deeper understanding of the structure-activity relationships of these compounds will be crucial for designing molecules with enhanced potency and selectivity. Moreover, the unique properties of the iodophenyl group could be further exploited in the development of molecular probes and other tools for chemical biology research. The ability to introduce functionalities through the iodine atom opens up possibilities for creating molecules with tailored applications. nih.govontosight.ai

Below is a table summarizing key research areas and findings related to piperazin-2-one derivatives.

| Research Area | Key Findings |

| Synthesis | Development of cascade reactions for efficient, one-pot synthesis of piperazinones. thieme-connect.com |

| Medicinal Chemistry | Piperazin-2-one is a "privileged structure" in drug discovery. thieme-connect.com |

| Radioprotection | Certain piperazine derivatives show potential as radioprotective agents. nih.govsemanticscholar.org |

| Anticancer Research | Piperazin-2-one derivatives have been evaluated for their cytotoxic effects on cancer cells. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-iodophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXYDYZZGPYGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 4 Iodophenyl Piperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 3-(4-Iodophenyl)piperazin-2-one at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate various molecular properties. irjweb.com For this compound, DFT calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional geometry.

These calculations also yield global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be determined from the energies of the frontier molecular orbitals. A high chemical hardness, for instance, would suggest high stability. irjweb.com The distribution of electron density, calculated through Mulliken charge analysis, can identify the partial charges on each atom, offering insights into the molecule's polarity and electrostatic interactions.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key in determining how the molecule interacts with other species.

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can be readily polarized. For molecules with potential bioactivity, the HOMO-LUMO gap can indicate the potential for intermolecular charge transfer. irjweb.com In substituted piperazine (B1678402) derivatives, the nature and position of substituents on the phenyl ring can significantly influence the HOMO-LUMO energies and the resulting energy gap.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

Note: These are representative values to illustrate the output of a DFT calculation; actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atom of the piperazin-2-one (B30754) ring and the iodine atom, indicating these are regions susceptible to electrophilic attack. The hydrogen atoms of the piperazine ring's N-H groups would exhibit positive potential (blue), marking them as sites for nucleophilic attack. irjweb.com This visual representation of charge distribution is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. mdpi.com

Molecular Modeling and Simulations

To understand how this compound might behave in a biological system, molecular modeling and simulation techniques are employed. These methods predict how the molecule might interact with protein targets and its dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. nih.govnih.gov

In the case of this compound, docking studies would be performed against a specific protein target. The process involves preparing the 3D structures of both the ligand and the receptor. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on their binding affinity. The results would reveal the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-receptor complex. epa.gov The docking score provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase 1 | -8.5 | Tyr123, Leu201, Asp234 |

| Example Receptor 2 | -7.9 | Phe88, Trp150, Arg301 |

Note: This table illustrates the type of information obtained from a molecular docking study. The specific targets and results would depend on the therapeutic application being investigated.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of a molecule and the dynamics of its interaction with a target protein over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be run on the molecule alone to study its conformational flexibility in a solvent. More importantly, MD simulations of the ligand-protein complex, obtained from molecular docking, can be performed to assess the stability of the predicted binding pose. nih.govnih.gov By analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov These simulations can also reveal subtle changes in the protein's conformation upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov

Pharmacophore Modeling and Virtual Screening Applications in Compound Discovery

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. In recent years, computational techniques such as pharmacophore modeling and virtual screening have become indispensable tools in modern drug discovery, streamlining the identification of promising lead compounds. These in silico methods are particularly valuable for exploring vast chemical spaces to find molecules with specific desired biological activities, such as those based on the this compound scaffold. The piperazine ring is a common feature in many biologically active compounds, making its derivatives a frequent subject of computational drug design studies.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the biological target's binding site (structure-based). Once validated, this model serves as a 3D query for virtual screening.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using a pharmacophore model as a filter, researchers can rapidly sift through databases containing millions of virtual compounds to select a manageable number for experimental testing. This significantly increases the efficiency of hit identification compared to traditional high-throughput screening (HTS).

The discovery of piperazine-containing compounds, such as novel inhibitors for targets like the main protease of SARS-CoV-2 or sigma receptors, has been successfully aided by these computational approaches. For a compound like this compound, a pharmacophore model would be developed based on its key structural features and their expected interactions with a target protein.

A hypothetical pharmacophore model for a compound series including this compound might include the features outlined in the table below.

| Pharmacophore Feature | Description | Potential Corresponding Moiety on this compound |

|---|---|---|

| Aromatic Ring (AR) | Aromatic center for π-π stacking or hydrophobic interactions. | Iodophenyl group |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the piperazin-2-one ring |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Amine (NH) group of the piperazine ring |

| Hydrophobic (HY) | A non-polar group that favors interaction with hydrophobic pockets in the target protein. | Phenyl ring |

Once a robust pharmacophore model is established, a multi-step virtual screening campaign can be initiated to identify novel compounds with similar critical features. The general workflow for such a campaign is detailed in the following table.

| Step | Description | Objective |

|---|

Structure Activity Relationship Sar Studies of 3 4 Iodophenyl Piperazin 2 One and Analogues

Elucidating Structural Determinants for Biological Activity

The biological activity of 3-arylpiperazin-2-one derivatives is governed by a combination of key structural components: the piperazin-2-one (B30754) ring, the aryl group at the 3-position, and the nature and position of substituents on the aryl ring.

The piperazin-2-one core is a privileged scaffold in drug discovery. csic.es It provides a rigid framework that correctly orients the appended functional groups for optimal interaction with biological targets. The nitrogen atoms within the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors, and their basicity (pKa) is crucial for pharmacokinetic properties, influencing factors like water solubility and bioavailability. csic.es The lactam function within the piperazin-2-one ring adds another polar interaction point.

The 3-aryl group , specifically the 4-iodophenyl moiety, is a critical determinant of activity. The phenyl ring itself provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions within receptor pockets. The position of this aryl group at the C-3 position of the piperazin-2-one ring is a defining structural feature.

The substituent on the phenyl ring profoundly influences the electronic properties, lipophilicity, and steric profile of the entire molecule. In 3-(4-Iodophenyl)piperazin-2-one, the iodine atom at the para-position is of particular interest. Halogen atoms can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, which can significantly enhance binding affinity. researchgate.netmdpi.com The size, position, and electronegativity of the halogen are critical. For instance, studies on related arylpiperazine series have shown that halogen substitutions are often essential for potent biological activity. nih.gov

Impact of Substituent Modifications on Target Interaction and Selectivity

Systematic modifications of the this compound structure have provided deep insights into its SAR. These modifications typically involve altering the substituent on the phenyl ring, changing its position, or modifying other parts of the piperazin-2-one scaffold.

Phenyl Ring Substitutions: The nature of the substituent on the phenyl ring is a major modulator of biological activity. In many series of arylpiperazine compounds, electron-withdrawing groups (such as halogens or nitro groups) on the phenyl ring tend to confer greater activity compared to electron-donating groups (like methoxy (B1213986) or methyl groups). nih.govtandfonline.com However, the optimal substituent is target-dependent.

Studies on analogs have shown that replacing the para-substituent can have dramatic effects. For example, in a series of P2X7 receptor antagonists, replacing a p-fluorine with other halogens like chlorine or iodine led to a significant decrease in activity, highlighting the specific requirements of the receptor binding pocket. nih.gov Conversely, in other classes of compounds, such as certain anticancer agents, the presence of bromine or iodine has been linked to increased cytotoxicity. researchgate.netresearchgate.net The position of the substituent is also critical. For many arylpiperazine ligands targeting serotonin (B10506) receptors, substituents at the ortho or meta positions of the phenyl ring have a decisive effect on affinity. nih.gov

Modifications of the Piperazine Ring: Alterations to the piperazine ring itself, for example, by introducing substituents at the N-1 or N-4 positions, also significantly impact activity. In a series of 4-acyl-1-phenylaminocarbonyl-2-substituted piperazine derivatives, the nature of the acyl group at the N-4 position was a key determinant of selective anticancer activity. csic.es The length and nature of linkers attached to the piperazine nitrogen can also modulate activity and selectivity. For instance, in one study, a one-carbon linker between the piperazine nitrogen and a phenyl ring increased activity, whereas a two-carbon linker decreased it tenfold. nih.gov

The following table summarizes the observed impact of various substituent modifications in analogous arylpiperazine and piperazin-2-one series.

| Compound Series | Modification | Observed Impact on Activity/Selectivity | Reference |

|---|---|---|---|

| P2X7 Receptor Antagonists | Replacement of p-Fluoro with p-Chloro or p-Iodo | Dramatic decrease in antagonistic activity. | nih.gov |

| Anticancer Benzofuran Derivatives | Introduction of Halogens (Br, Cl, F) | Significant increase in anticancer activity, likely due to halogen bonding. | researchgate.net |

| Anticancer Dichloroacetamide Analogs | N-(3-iodophenyl) substituent | Potent cytotoxic activity against A549 lung cancer cells. | researchgate.net |

| Serotonin Receptor Ligands | Ortho or meta substitution on phenyl ring | Decisive effect on affinity for 5-HT1A receptors. | nih.gov |

| Antimycobacterial Agents | Lipophilic substituents (e.g., 3'-CF3) on phenylpiperazine | Improved in vitro activity against various mycobacteria. | mdpi.com |

| α1-Adrenoceptor Antagonists | Bulky aromatic groups | Can confer selectivity for the α1b-adrenoceptor subtype. | acs.org |

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound is a critical factor that dictates how it fits into a receptor's binding site. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which in turn influences its biological activity.

The piperazine ring typically adopts a chair conformation to minimize steric strain. ontosight.ai In 3-substituted piperazin-2-ones, the aryl group (the 4-iodophenyl group) can exist in either an axial or equatorial position relative to the piperazine ring. The energetic preference for one conformation over the other can be influenced by factors such as steric hindrance and potential intramolecular interactions. The relative orientation of the aryl ring with respect to the piperazine ring, defined by dihedral angles, is also crucial. mdpi.com

For many biologically active arylpiperazines, an extended or linear conformation is preferred for binding to the target receptor. mdpi.comacs.org This extended conformation allows the key pharmacophoric elements—the aryl group and the basic nitrogen of the piperazine—to span the required distance and interact with their respective binding pockets within the receptor. Molecular modeling studies have shown that for ligands of the 5-HT1A receptor, the arylpiperazine moiety is often directed deep inside the receptor, while the other end of the molecule is situated closer to the extracellular side. mdpi.com The planarity and rotation of the phenyl ring relative to the piperazine core can significantly affect these interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For arylpiperazine and piperazin-2-one derivatives, 2D and 3D-QSAR studies have been instrumental in rationalizing SAR and designing new, more potent analogs. acs.orgchalcogen.ronih.gov

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors quantify different physicochemical properties:

Steric Descriptors: Such as molecular volume or surface area, which describe the size and shape of the molecule. Van der Waals volume has been shown to correlate with the binding affinity of some piperazine derivatives. nih.gov

Electronic Descriptors: Such as dipole moment and orbital energies (e.g., HOMO and LUMO), which relate to the electronic distribution and reactivity of the molecule. These are crucial for understanding electrostatic interactions with the receptor. chalcogen.ro

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound. Hydrophobicity is often a key parameter determining how a drug crosses cell membranes and binds to hydrophobic pockets in a receptor. acs.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even more detailed insights. These methods generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. nih.govacs.org For example, CoMFA models of hydantoin-phenylpiperazine derivatives have revealed that for both 5-HT1A and α1 receptors, substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity. acs.org Such models are powerful predictive tools that can guide the synthesis of new compounds with optimized properties.

Identification and Characterization of Molecular Targets and Mechanisms of Action

Investigation of Specific Receptor Binding Profiles

The interaction of 3-(4-Iodophenyl)piperazin-2-one with various receptor systems is a key aspect of its characterization. The piperazine (B1678402) scaffold is a common feature in many biologically active compounds, often conferring affinity for neurotransmitter receptors.

A crucial area of investigation for compounds containing a piperazine moiety is their binding affinity for serotonin (B10506) and dopamine (B1211576) receptors, which are significant targets in the central nervous system. Many arylpiperazine derivatives are known to interact with these receptors, exhibiting a range of activities from agonism to antagonism.

Despite the relevance of this line of inquiry, specific studies detailing the binding affinities (such as Ki or IC50 values) of this compound for serotonin receptors (e.g., 5-HT1A, 5-HT2A) or dopamine D2/D3 receptors have not been reported in the accessible scientific literature. Therefore, no quantitative data on its receptor binding profile can be provided at this time.

Beyond the primary neurotransmitter systems, the broader receptor pharmacology of this compound remains to be elucidated. Investigations would typically extend to other receptor families to assess selectivity and potential off-target effects. However, there is currently no available research data documenting the binding profile of this compound at other receptor systems.

Enzyme Inhibition Studies

Evaluating the inhibitory potential of this compound against key enzymes involved in metabolic and disease pathways is another fundamental aspect of its characterization.

Mutant IDH1 is a significant target in cancer therapy. While various small molecule inhibitors of mutant IDH1 have been identified, there are no published studies that have investigated or reported on the inhibitory activity of this compound against this enzyme.

PHGDH is a key enzyme in the serine biosynthesis pathway and is considered a target in oncology. Research has explored various inhibitors of PHGDH, including some with piperazine structures. However, specific data on the inhibitory effects of this compound on PHGDH are not available in the current body of scientific literature.

Alpha-amylase is a therapeutic target for managing diabetes. Although a wide range of natural and synthetic compounds have been evaluated as alpha-amylase inhibitors, there is no research available that has assessed the inhibitory potential of this compound against this enzyme.

The Biological Activities of this compound: An Uncharted Territory

Despite the extensive research into the diverse pharmacological activities of piperazine-containing compounds, the specific biological effects of this compound remain scientifically undocumented. A thorough review of available scientific literature and chemical databases reveals a significant gap in the understanding of this particular chemical entity's interactions with key cellular targets and pathways.

The piperazine ring is a common scaffold in medicinal chemistry, known to be a component of numerous drugs with a wide range of therapeutic applications. However, the biological profile of individual analogues is highly dependent on the nature and position of their substituents. In the case of this compound, while its chemical structure is defined and the compound is commercially available, there is a conspicuous absence of published research detailing its effects on biological systems.

Searches for the compound, identified by its CAS number 1869195-99-2, in scientific databases have not yielded any studies investigating its potential as an inhibitor of molecular targets such as Enoyl Reductase (ENR), Focal Adhesion Kinase (FAK), or Poly(ADP-ribose) Polymerase 1 (PARP-1). Consequently, there is no scientific basis to discuss its mechanisms of action against these or any other enzymes.

Similarly, the impact of this compound on cellular pathways is an area devoid of research. There are no available studies to suggest that this compound can induce apoptosis, cause cell cycle arrest, or modulate any intracellular signaling pathways. While other piperazine derivatives have been shown to exhibit such activities, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

A related but structurally distinct compound, 3-[4-(4-iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo(2,3-b)pyridine ([¹²⁵I]IPMPP), has been characterized as a radiolabeled antagonist for dopamine D4 receptors nih.gov. However, the presence of a different heterocyclic system and the absence of the piperazin-2-one (B30754) moiety mean that the pharmacological profile of [¹²⁵I]IPMPP cannot be attributed to this compound.

Chemical Proteomics and Advanced Target Identification Strategies

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of any bioactive compound. For this compound, the application of chemical proteomics and other advanced strategies would be instrumental in pinpointing its direct binding partners within the complex cellular environment. These methodologies allow for the unbiased discovery of protein targets, providing a foundational understanding of how the compound exerts its pharmacological effects.

Advanced target identification strategies often involve the synthesis of a chemical probe derived from the parent molecule, this compound. This probe is typically designed to include a reactive group for covalent modification of the target and a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent enrichment and identification. Methodologies like affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) are at the forefront of these efforts.

In a hypothetical affinity-based protein profiling study for this compound, a biotinylated version of the compound could be synthesized. This probe would then be incubated with a cellular lysate or intact cells. The probe, along with its bound protein targets, would be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins would be eluted and identified by mass spectrometry. This approach would generate a list of potential protein interactors for this compound.

To further refine these findings and distinguish direct targets from downstream effectors, competitive displacement experiments are often employed. In such an experiment, the cellular lysate is pre-incubated with an excess of the original, unmodified this compound before the addition of the chemical probe. Proteins that show a significant reduction in binding to the probe in the presence of the competitor compound are considered high-confidence targets.

The data generated from such chemical proteomics experiments can be substantial. A typical dataset would include the identified proteins, their relative abundance in the probe-treated sample versus a control, and the statistical significance of these changes. These results are often presented in a comprehensive table to allow for detailed analysis.

Table 1: Hypothetical Protein Targets of this compound Identified via Affinity-Based Protein Profiling

| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value |

| P01112 | HRAS | GTPase HRas | 15.2 | 0.001 |

| Q04759 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 12.8 | 0.003 |

| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 9.5 | 0.008 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 8.1 | 0.012 |

| Q9Y243 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 7.6 | 0.015 |

Further validation of these potential targets is a crucial subsequent step. This can be achieved through various orthogonal methods, including Western blotting to confirm the interaction, and cellular thermal shift assays (CETSA) to verify direct target engagement in a cellular context. Functional assays would then be necessary to determine how the binding of this compound to these identified proteins modulates their activity and downstream signaling pathways, ultimately linking the molecular interaction to a cellular phenotype.

Research Applications and Lead Optimization Strategies for 3 4 Iodophenyl Piperazin 2 One Derivatives

Development as Precursors for Radiotracers in Imaging Research

The unique structural features of 3-(4-Iodophenyl)piperazin-2-one derivatives, particularly the presence of an iodine atom on the phenyl ring, make them highly suitable for development as precursors for radiotracers used in molecular imaging. This has led to extensive research in creating tools for non-invasive diagnostic procedures.

The design of radiolabeled derivatives often begins with a known biologically active molecule containing the piperazine (B1678402) or a similar scaffold. The core strategy involves incorporating a radionuclide, such as Iodine-123, Iodine-124, Iodine-125, Iodine-131, or Fluorine-18, onto the molecule without compromising its affinity and selectivity for the biological target. mdpi.comnih.gov The 4-iodophenyl moiety is particularly advantageous as it can be directly used for radioiodination or serve as a site for introducing a radiolabel via a precursor, such as a stannyl (B1234572) or boronic acid derivative, in a process called destannylation or through methods like Suzuki coupling. mdpi.comnih.gov

The synthesis process typically involves multi-step chemical reactions. For instance, a common approach is the coupling of a piperazine-containing core structure with an iodinated carboxylic acid or a similar reactive species. nih.gov In one example, the synthesis of radioiodinated pyrimidine-2,4,6-triones involved reacting 5-bromo-5-phenyl barbituric acids with piperazine derivatives, followed by an iodination step using sodium iodide and an oxidizing agent like sodium hypochlorite. mdpi.com Another strategy involves the synthesis of a precursor molecule, such as 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, which is then coupled with a radioiodinated agent like [¹³¹I]-NHS-benzoate to produce the final radiotracer. nih.gov For Fluorine-18 labeling, a common method is to react a precursor, like 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine, with 4-[¹⁸F]fluorobenzaldehyde. researchgate.net The radiochemical yields and purity of these synthesized tracers are critical parameters, with researchers achieving yields ranging from 12% to over 50%, and high radiochemical purity often exceeding 95-99%. researchgate.netresearchgate.net

Radiolabeled derivatives stemming from the this compound concept are primarily developed for use as imaging agents in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. These radiotracers are designed to bind to specific targets in the body, such as overexpressed receptors on tumor cells or protein aggregates in neurodegenerative diseases. nih.govmdpi.com

For example, ¹⁸F-labeled piperazine derivatives have been developed to image sigma-1 (σ₁) receptors, which are implicated in various neurological disorders and are overexpressed in some cancer cells. researchgate.net Similarly, radioiodinated vesamicol (B58441) derivatives containing a piperazine or piperidine (B6355638) ring have been evaluated as probes for targeting sigma-1 receptors in tumors. researchgate.netnih.gov In cancer research, PET tracers based on this scaffold have been used to image poly(ADP-ribose)polymerase 1 (PARP1), a biomarker overexpressed in glioblastoma. nih.gov Studies in mouse models with glioblastoma have shown that these radioiodinated inhibitors accumulate selectively in tumor tissue, allowing for clear visualization with PET and SPECT imaging. nih.gov The ability of these tracers to achieve high initial brain uptake followed by good clearance is a key pharmacokinetic property for successful neuroimaging. researchgate.netbioone.org

| Radiotracer Type | Target | Application | Key Findings |

| 18F-labeled piperazine derivative | Sigma-1 (σ₁) Receptors | Cancer & Neuro-imaging | High initial brain uptake and good clearance. researchgate.netresearchgate.net |

| Radioiodinated PARP1 Inhibitor | PARP1 | Glioblastoma Imaging | Selective accumulation in tumor tissue in mouse models. nih.gov |

| Radioiodinated Vesamicol Analog | Sigma-1 (σ₁) Receptors | Tumor Imaging | High tumor uptake and lower uptake in non-target tissues. researchgate.netnih.gov |

| [¹⁸F]FITA-2 | α-synuclein | Parkinson's Disease Imaging | High initial brain uptake and good stability for α-syn detection. mdpi.com |

Strategies for Enhancing Target Selectivity and Affinity

A central goal in drug discovery is to create molecules that bind tightly and specifically to their intended biological target, minimizing off-target effects. For derivatives of this compound, medicinal chemists employ both experimental and computational strategies to refine their structure and improve their pharmacological profile.

This classical medicinal chemistry approach involves a cyclical process of designing, synthesizing, and testing new molecules. nih.gov Starting with a lead compound, chemists systematically modify its structure—for example, by adding or changing functional groups on the phenyl ring or the piperazine core—and then evaluate the biological activity of each new analog. nih.govnih.gov This process of structure-activity relationship (SAR) exploration helps identify which parts of the molecule are crucial for its activity. mdpi.com

For instance, in the development of ligands for dopamine (B1211576) D3 receptors, researchers synthesized a series of derivatives by performing Suzuki coupling reactions on a t-Boc protected 1-(4-iodophenyl) piperazine intermediate with various substituted benzene (B151609) boronic acids. nih.gov The resulting compounds were then tested for their binding affinity to D2 and D3 receptors. This iterative process revealed that specific substitutions, such as a hydroxyl group at the meta position of a distal phenyl ring, could dramatically increase both potency and selectivity for the D3 receptor. nih.gov Similar synthetic and evaluation cycles have been applied to develop piperazine derivatives as antimicrobial agents and urease inhibitors, where modifications led to compounds with significantly enhanced potency compared to initial leads. nih.govfrontiersin.orgijpras.com

To make the iterative design process more efficient, computational modeling has become an indispensable tool in lead optimization. nih.gov Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis allow chemists to predict how a new molecule will interact with its target protein before it is synthesized. ucl.ac.uknih.gov

Molecular docking programs simulate the binding of a ligand into the active site of a target protein, predicting its binding pose and estimating its binding affinity. nih.gov This helps researchers prioritize which compounds to synthesize. nih.gov For example, docking studies have been used to understand how hybrid norfloxacin-thiazolidinedione molecules, which contain a piperazine linker, bind to DNA gyrase, guiding the design of more potent antibacterial agents. mdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, enabling the prediction of activity for novel, unsynthesized molecules. researchgate.net These computational methods help to rationalize SAR data and provide insights into the key interactions—such as hydrogen bonds or hydrophobic interactions—that govern a ligand's affinity and selectivity, thereby guiding a more rational, structure-based drug design process. ucl.ac.ukresearchgate.net

Scaffold Hopping and Side-Chain Decoration in Medicinal Chemistry Design

To discover novel chemical entities with improved properties or to circumvent existing patents, medicinal chemists often employ strategies like scaffold hopping and side-chain decoration. nih.govresearchgate.net These techniques involve making significant alterations to the core structure of a lead compound while preserving its key binding interactions.

Scaffold hopping involves replacing the central molecular framework (the scaffold) of a known active compound with a structurally different one, with the goal of retaining or improving biological activity. nih.govresearchgate.net The concept, introduced in the late 1990s, aims to identify isofunctional molecules with distinct backbones. nih.gov For example, a thienopyrimidinone scaffold in a series of HIV-1 reverse transcriptase inhibitors was successfully replaced with a quinazolinone core, leading to a new class of highly active allosteric inhibitors. nih.gov This strategy can lead to compounds with better "drug-like" properties, such as improved metabolic stability or reduced toxicity. nih.gov

Side-chain decoration is a more conservative approach that falls under the umbrella of traditional SAR studies. nih.gov It involves keeping the core scaffold intact while systematically modifying the peripheral chemical groups (side chains). This is a fundamental part of lead optimization used to fine-tune the potency, selectivity, and pharmacokinetic properties of a compound. researchgate.net For example, in developing multi-target antipsychotics, researchers decorated a core piperazine structure with various heterocyclic moieties to modulate its affinity for a range of receptors, including dopamine and serotonin (B10506) receptors. rsc.org This iterative decoration led to the identification of a candidate with a balanced multi-receptor profile and favorable in vivo activity. rsc.org

Applications in Drug Discovery Research

The this compound scaffold serves as a valuable starting point for medicinal chemistry campaigns, leveraging the well-established utility of the arylpiperazine motif in drug discovery. The introduction of the iodine atom on the phenyl ring and the lactam functionality within the piperazine ring provides unique properties and opportunities for developing novel therapeutic and diagnostic agents. Derivatives built upon this core structure have been explored for their potential across various therapeutic areas, particularly in targeting central nervous system (CNS) disorders and for use in molecular imaging.

The piperazine ring is a prominent structural feature in many drugs with a wide range of pharmacological activities, including anticancer, antidepressant, and antipsychotic properties. tubitak.gov.trresearchgate.netontosight.ai Its prevalence is due to its ability to serve as a versatile scaffold and to impart favorable physicochemical properties, such as improved solubility and the ability to interact with biological targets through hydrogen bonding. researchgate.netmdpi.com The 4-iodophenyl group is of particular interest as the iodine atom can be used as a handle for further chemical modification or as a radioisotope for imaging applications.

Targeting Dopamine Receptors for CNS Disorders

A significant area of research for (4-iodophenyl)piperazine derivatives has been the development of ligands for dopamine receptors, which are key targets for treating neurological and psychiatric conditions. One notable example is the lead compound L-750,667, chemically known as 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine. nih.govnih.gov While not a piperazin-2-one (B30754), its structure provides critical insights into how the (4-iodophenyl)piperazine moiety drives biological activity. L-750,667 was used as a template for the synthesis of novel derivatives aimed at imaging the dopamine D4 receptor subtype with positron emission tomography (PET). nih.gov

Researchers synthesized a series of fluorine-substituted analogues of L-750,667 to evaluate their binding affinities for dopamine D2, D3, and D4 receptors. Most of these derivatives demonstrated high and selective binding for the D4 receptor, highlighting the importance of the arylpiperazine core for this target. nih.gov The study underscores the utility of the iodophenyl-piperazine scaffold in generating CNS-active compounds and the potential to modify the phenyl ring substitution to fine-tune selectivity and properties for applications like PET imaging. nih.gov

| Ligand | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D4 Selectivity (D2/D4) | D4 Selectivity (D3/D4) |

| L-750,667 | 24 | 12 | 0.43 | 56 | 28 |

| Ligand 1 | >10000 | 5800 | 110 | >91 | 53 |

| Ligand 2 | 2000 | 480 | 18 | 111 | 27 |

| Ligand 6 | 1800 | 2000 | 45 | 40 | 44 |

| Ligand 7 | 240 | 150 | 4.8 | 50 | 31 |

| Data sourced from a study on fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives based on L-750,667. nih.gov This interactive table summarizes the in vitro binding affinities (Ki) and selectivity for dopamine receptor subtypes. |

Applications in Molecular Imaging

The presence of an iodine atom in the this compound structure is a key feature for radiolabeling. The iodine can be substituted with a radioactive isotope, such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT) or ¹²⁴I for PET, without significantly altering the compound's biological activity. This makes derivatives of this scaffold promising candidates for developing diagnostic imaging agents.

For instance, radio-iodinated piperazine derivatives have been investigated for their ability to visualize specific biological targets in vivo. A derivative, 7-(2-(4-(2-Fluoro-4-[¹²³I]iodophenyl)piperazin-1-yl)ethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e] tubitak.gov.trontosight.airesearchgate.nettriazolo[1,5-c]pyrimidin-5-amine, was developed as a SPECT imaging agent for the adenosine (B11128) A₂ₐ receptor. nih.gov Similarly, the development of ¹⁸F-labeled versions of the L-750,667 scaffold for PET imaging of dopamine D4 receptors further illustrates this application. nih.gov These examples show a clear research trajectory for derivatives of this compound as potential imaging probes for various receptors and transporters in the brain and other organs.

Scaffold for Anticancer Drug Discovery

The piperazine heterocycle is a core component of numerous FDA-approved anticancer drugs. tubitak.gov.tr It is often used to connect different pharmacophoric groups and to enhance pharmacokinetic properties. The (iodophenyl) moiety also appears in targeted cancer therapies. For example, the drug Trametinib, a MEK inhibitor, contains a (2-fluoro-4-iodophenyl)amino group. mdpi.com This suggests that derivatives of this compound could be valuable in the design of new anticancer agents. The lactam group in the piperazin-2-one ring could form specific hydrogen bond interactions within a target's active site, potentially improving binding affinity and selectivity compared to simple piperazine rings. nih.gov

Research on other piperazine derivatives has shown their potential as P-glycoprotein (P-gp) inhibitors, which could be used to overcome multidrug resistance in cancer therapy. nih.gov By inhibiting P-gp, these compounds can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs. nih.gov

The table below summarizes the drug discovery applications of various (iodophenyl)piperazine derivatives, providing a framework for the potential research avenues for derivatives of this compound.

| Derivative Name/Class | Target/Application | Research Finding |

| L-750,667 | Dopamine D4 Receptor | A high-affinity and selective antagonist for the D4 receptor, used as a lead for developing PET imaging agents. nih.gov |

| Fluorine-substituted L-750,667 analogues | Dopamine D4 Receptor Imaging (PET) | Derivatives showed high selectivity for the D4 receptor, with some having properties suitable for brain imaging. nih.gov |

| [¹²³I]MNI-420 | Adenosine A₂ₐ Receptor Imaging (SPECT) | A radio-iodinated derivative developed for in vivo imaging of A₂ₐ receptors. nih.gov |

| Trametinib | MEK1/MEK2 Kinase (Oncology) | An approved anticancer drug featuring a (2-fluoro-4-iodophenyl)amino moiety. mdpi.com |

| Phenyl-piperazine derivatives | Serotonin Reuptake Inhibition | The arylpiperazine structure is a known inhibitor of the serotonin transporter, a target for antidepressants. google.com |

| This interactive table presents examples of (iodophenyl)piperazine derivatives and their applications in drug discovery research. |

Future Directions in Research on 3 4 Iodophenyl Piperazin 2 One

Emerging Methodologies in Chemical Synthesis of Piperazin-2-ones

The synthesis of piperazin-2-ones, the core structure of 3-(4-Iodophenyl)piperazin-2-one, is undergoing significant evolution. Researchers are moving beyond traditional methods to develop more efficient, stereoselective, and environmentally friendly synthetic routes. These emerging methodologies are critical for producing a diverse range of piperazin-2-one (B30754) derivatives for pharmacological screening.

Recent advancements include the development of one-pot catalytic asymmetric synthesis procedures. acs.org For instance, a telescoped catalytic synthesis of 3-aryl/alkyl piperazin-2-ones has been achieved using commercially available reagents and catalysts derived from Cinchona alkaloids. acs.orgnih.gov This method offers good to high yields and enantioselectivity, which is crucial for producing specific stereoisomers with desired biological activities. acs.orgnih.gov Another innovative approach involves a metal-promoted cascade reaction using a chloro allenylamide, primary amines, and aryl iodides. thieme.de This methodology is highly efficient as it allows for the introduction of two points of diversity and the formation of three new bonds in a single step, making it a valuable tool for creating libraries of piperazin-2-one derivatives. thieme.de

Palladium-catalyzed reactions have also emerged as a powerful tool. Asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn Furthermore, palladium-catalyzed asymmetric allylic alkylation has been successfully used to synthesize chiral piperazin-2-ones. dicp.ac.cn The diaza-Cope rearrangement has also been employed as a key step in an efficient synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives. acs.orgresearchgate.net

These novel synthetic strategies are summarized in the table below:

| Methodology | Key Features | Advantages |

| One-Pot Catalytic Asymmetric Synthesis | Utilizes Cinchona alkaloid-derived catalysts; telescoped reaction sequence. acs.orgnih.gov | High efficiency, good to high yields and enantioselectivity, uses commercially available materials. acs.orgnih.gov |

| Metal-Promoted Cascade Reaction | Involves chloro allenylamide, primary amines, and aryl iodides. thieme.de | Introduces two points of diversity, forms three bonds in one step, suitable for combinatorial chemistry. thieme.de |

| Palladium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols. dicp.ac.cn | Excellent diastereoselectivities and enantioselectivities for chiral disubstituted piperazin-2-ones. dicp.ac.cn |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Synthesis of chiral piperazin-2-ones. dicp.ac.cn | Provides access to chiral piperazin-2-one scaffolds. dicp.ac.cn |

| Diaza-Cope Rearrangement | Key step for enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives. acs.orgresearchgate.net | Efficient construction of specific stereoisomers. acs.orgresearchgate.net |

Advanced Computational Approaches in Drug Design

Computational methods are becoming indispensable in the design and development of novel drug candidates, including derivatives of this compound. These approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of molecules before they are synthesized. bohrium.comresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to optimize the molecular structures of piperazine (B1678402) derivatives and to calculate various quantum chemical parameters. ijcce.ac.iremerald.comijcce.ac.ir These parameters, such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, help in understanding the electronic properties and reactivity of the molecules. bohrium.comemerald.com This information is crucial for predicting how a molecule will interact with a biological target. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build models that correlate the chemical structure of piperazine derivatives with their biological activities. nih.govnih.gov For example, a QSAR model for arylpiperazine derivatives revealed that their anti-proliferative activity against prostate cancer cells was dependent on specific molecular descriptors. nih.gov Such models can predict the activity of new, unsynthesized compounds, guiding the design of more potent drug candidates. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method is used to study the interactions between piperazine derivatives and their biological targets at the molecular level. nih.gov For instance, docking studies of piperazine derivatives with the androgen receptor have provided insights into the binding modes and affinities, helping to explain their anti-cancer activity. nih.gov Molecular dynamics (MD) simulations further complement docking studies by providing a dynamic picture of the ligand-receptor complex, assessing its stability over time. emerald.comnih.gov

| Computational Approach | Application in Piperazin-2-one Research | Key Insights |

| Density Functional Theory (DFT) | Optimization of molecular structures and calculation of quantum chemical parameters. ijcce.ac.iremerald.comijcce.ac.ir | Provides understanding of electronic properties, reactivity, and potential for interaction with biological targets. bohrium.comemerald.com |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for biological activity. nih.govnih.gov | Identifies key molecular descriptors that influence activity, enabling the design of more potent compounds. nih.gov |

| Molecular Docking | Predicting binding modes and affinities of ligands to receptors. nih.govresearchgate.net | Elucidates the molecular basis of activity and guides the optimization of ligand-receptor interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes. emerald.comnih.gov | Provides a dynamic view of the binding interactions and helps to validate docking results. emerald.com |

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial pharmacological profile of this compound and its analogs may be known, future research will focus on exploring novel biological targets and expanding their therapeutic applications. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgresearchgate.net

Piperazine derivatives have already shown a diverse range of pharmacological activities, including antiarrhythmic, antihypertensive, and alpha-adrenolytic effects. nih.gov The affinity for specific receptors, such as α1- and α2-adrenoceptors, has been demonstrated for certain arylpiperazine derivatives. nih.gov Furthermore, some piperazine-based compounds have been investigated for their neuroprotective effects. ijcce.ac.irijcce.ac.ir

The versatility of the piperazine ring allows for its incorporation into molecules targeting a variety of diseases. For example, piperazine derivatives have been synthesized and evaluated as potential treatments for cancer, researchgate.netnih.gov neurodegenerative diseases like Parkinson's and Alzheimer's, nih.govnih.gov and parasitic diseases such as schistosomiasis. wellcomeopenresearch.org The iodinated phenyl group in this compound also makes it a candidate for development as a radioligand for imaging studies, potentially targeting receptors like the dopamine (B1211576) D4 receptor. nih.gov

Future research will likely involve screening this compound and its derivatives against a broader panel of biological targets, including various receptors, enzymes, and protein-protein interactions. nih.govontosight.ai This could lead to the discovery of new therapeutic indications for this class of compounds. The development of multi-target drugs, which can simultaneously modulate the activity of multiple proteins, is also a promising area of research. nih.govmdpi.com

| Therapeutic Area | Potential Biological Targets | Examples of Investigated Piperazine Derivatives |

| Cardiovascular Diseases | α1- and α2-adrenoceptors. nih.gov | 1-[3-(4-Arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives. nih.gov |

| Neurodegenerative Diseases | Dopamine D2 and D4 receptors, serotonin (B10506) receptors, cholinesterases, monoamine oxidases. nih.govnih.govnih.gov | Benzoxazole-piperidine (piperazine) derivatives, piperidine-based 2H-chromen-2-one derivatives. nih.govnih.gov |

| Cancer | Androgen receptor, S100A2–p53 protein–protein interaction. nih.govnih.gov | Arylpiperazine derivatives, piperazine-1,2,3-triazole derivatives. nih.govnih.gov |

| Infectious Diseases | Schistosoma mansoni histone methylation machinery. wellcomeopenresearch.org | 6-(piperazin-1-yl)-1,3,5-triazine derivatives. wellcomeopenresearch.org |

| Medical Imaging | Dopamine D4 receptors, Adenosine (B11128) A2A receptors. nih.govnih.gov | [125I]IPMPP, [123I]MNI-420. nih.govnih.gov |

Interdisciplinary Research Perspectives Integrating Chemical Biology and Data Science

The future of drug discovery for compounds like this compound lies in the integration of multiple scientific disciplines. Combining chemical biology with data science offers a powerful paradigm for accelerating the identification and development of new therapeutics. purdue.edu

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. This can involve the development of chemical probes to investigate protein network interactions and identify new drug binding sites. purdue.edu For this compound, this could mean designing derivatives that act as probes to elucidate the function of its biological targets.

Data science, including artificial intelligence (AI) and machine learning (ML), is revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets from high-throughput screening, genomics, and proteomics to identify new drug targets and predict the efficacy and toxicity of drug candidates. purdue.edunih.gov The integration of domain knowledge with deep learning is particularly powerful for improving the accuracy of these predictions. nih.gov

The synergy between these fields can be seen in several areas. For example, innovative biosystem screens can be used to evaluate the efficacy and toxicity of new agents, with the resulting data being analyzed using computational approaches. purdue.edu This iterative process of experimental testing and computational analysis can guide the optimization of lead compounds. Furthermore, the development of specialized knowledge-based resources and advanced screening tools is enhancing the ability to explore chemical space and identify novel "druglike" small molecules. nih.gov

This interdisciplinary approach will be crucial for overcoming the challenges of drug discovery and for realizing the full therapeutic potential of compounds like this compound.

Q & A

Basic: What are the established synthetic routes for 3-(4-Iodophenyl)piperazin-2-one, and what are their critical optimization parameters?

Answer:

The compound is typically synthesized via multi-step routes involving coupling reactions and protective group strategies. For example, one approach starts with Boc-protected amino acid derivatives (e.g., (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid), followed by deprotection and cyclization to form the piperazin-2-one core . Key parameters include:

- Catalyst selection : Palladium or copper catalysts for coupling reactions to minimize side products.

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for optimal reaction kinetics.

- Purification : Normal-phase chromatography or recrystallization to achieve >95% purity .

Advanced: How can competing side reactions during synthesis be mitigated to improve yield?

Answer:

Side reactions, such as over-alkylation or oxidation, can be addressed through:

- Temperature control : Maintaining reactions at 0–25°C to suppress thermal degradation.

- Stoichiometric precision : Using 1.1–1.3 equivalents of iodophenyl precursors to avoid excess reagent accumulation.

- Protective group strategies : Boc or Fmoc groups to shield reactive amines during intermediate steps .

Chromatographic monitoring (e.g., TLC or HPLC) is critical for early detection of impurities .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and piperazine ring conformation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 343.02).

- X-ray crystallography : Resolves stereochemical ambiguities in the solid state, particularly ring puckering dynamics .

Advanced: How can conformational dynamics of the piperazin-2-one ring influence biological activity?

Answer:

The puckering amplitude () and phase angle () of the piperazine ring (calculated via Cremer-Pople coordinates) determine its binding affinity to targets like serotonin or dopamine receptors . Computational methods (e.g., DFT or MD simulations) predict low-energy conformers, while crystallographic data validate these models. For example, a planar ring conformation may enhance π-π stacking with aromatic residues in enzyme active sites .

Advanced: What methodologies are used to investigate interactions between this compound and neurological targets?

Answer:

- Radioligand binding assays : Competitive displacement studies using H-labeled ligands (e.g., 5-HT receptors) to quantify values.

- Computational docking : Molecular docking (AutoDock Vina, Schrödinger) to map binding poses in receptor homology models.

- Functional assays : cAMP inhibition or calcium flux assays to assess downstream signaling effects .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Purity variability : Validate compound integrity via HPLC (>98% purity) and elemental analysis .

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. CHO).

- Stereochemical factors : Ensure enantiomeric purity using chiral chromatography, as racemic mixtures can skew dose-response curves .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.

- Emergency measures : Immediate rinsing with water for skin contact and access to eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.